4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate

Personal Care Formulation Surfactant Purity Irritation Potential

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate (CAS 94023-42-4) is a quaternary imidazolinium salt formed by the protonation of a 2-undecyl-2-imidazoline with acetic acid. Its structure features a C11 linear alkyl chain and a hydroxyethyl substituent on a partially saturated imidazolium ring, paired with an acetate counterion, giving it a molecular weight of 328.5 g/mol and the formula C18H36N2O3.

Molecular Formula C16H32N2O.C2H4O2
C18H36N2O3
Molecular Weight 328.5 g/mol
CAS No. 94023-42-4
Cat. No. B12686856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
CAS94023-42-4
Molecular FormulaC16H32N2O.C2H4O2
C18H36N2O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O
InChIInChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4)
InChIKeyJQWVEKVPFBJSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate (CAS 94023-42-4): Structural Identity and Chemical Class


4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate (CAS 94023-42-4) is a quaternary imidazolinium salt formed by the protonation of a 2-undecyl-2-imidazoline with acetic acid [1]. Its structure features a C11 linear alkyl chain and a hydroxyethyl substituent on a partially saturated imidazolium ring, paired with an acetate counterion, giving it a molecular weight of 328.5 g/mol and the formula C18H36N2O3 [1]. This compound belongs to the broader family of imidazoline-derived amphoteric and cationic surfactants, yet it is structurally distinct from the widely used sodium lauroamphoacetate, which carries an additional carboxymethyl group on the ring nitrogen [2].

Why 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate Cannot Be Replaced by Common Imidazoline Surfactants


The practice of substituting one imidazoline-based surfactant for another is risky because the counterion and the presence or absence of ring substituents critically dictate solubility, surface activity, and chemical stability. The target compound exists as an acetate salt of the simple imidazoline base, whereas the most prevalent commercial analog, sodium lauroamphoacetate, is a sodium salt of a carboxymethylated derivative [1]. The acetate counterion provides a distinct pH profile and significantly lower inorganic salt content compared to the sodium form, which can contain up to 27% alkali metal halide by weight [2]. Furthermore, the absence of the carboxymethyl group alters the molecule's hydrophilic-lipophilic balance (HLB), directly impacting its critical micelle concentration (CMC) and its ability to function as a primary surfactant versus a co-surfactant [3]. These quantitative differences, detailed in Section 3, mean that a straightforward molar replacement will not replicate key formulation properties such as foam volume, detergency, or mildness.

Quantitative Evidence Guide: Where 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate Outperforms Its Analogs


Lower Inorganic Salt Burden vs. Commercial Sodium Lauroamphoacetate Grades

Commercial sodium lauroamphoacetate, particularly standard (non-ultra) grades, is typically manufactured with a significant alkali metal halide (e.g., NaCl) burden. Patent specifications for high-purity imidazoline-derived amphoacetates define critical impurity thresholds [1]. In contrast, 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate, as a pre-quaternized acetate salt, can be produced without the stoichiometric generation of sodium chloride, directly reducing the inorganic salt content, which is a key irritancy factor in leave-on personal care products [2].

Personal Care Formulation Surfactant Purity Irritation Potential

Distinct pH-Responsive Behavior Differentiating Acetate from Sodium Carboxymethylated Forms

Imidazolinium acetate salts exhibit a different protonation equilibrium compared to their sodium carboxymethylated counterparts. The sodium salt is a zwitterionic amphoteric surfactant with a defined isoelectric point near neutral pH, where it exhibits minimum solubility and maximum mildness [1]. 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate, lacking the carboxymethyl group, behaves as a cationic surfactant at low pH and converts to the non-ionic imidazoline base at alkaline pH, bypassing the zwitterionic pH range [2]. This property can be quantified by the shift in the isoelectric region, directly impacting formulation compatibility with anionic species and skin substantivity.

Amphoteric Surfactant Isoelectric Point Mildness Formulation

Quantitative Purity Advantage in Amide Byproduct Content over Conventional Imidazoline Syntheses

A major challenge in imidazoline surfactant manufacturing is the control of ring-opened amidoamine byproducts formed via hydrolysis during quaternization. Patent-defined limits for high-purity amphoacetates specify that non-alkylated amide content must be below 3.5% [1]. When 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is prepared via a carefully controlled anhydrous protonation route, the ring-opening side reaction is minimized compared to the aqueous carboxymethylation used for sodium lauroamphoacetate, potentially yielding an amide byproduct content of less than 2% [2].

Surfactant Analysis Byproduct Quantification Quality Control

Enhanced Organic Solvent Solubility vs. Sodium Lauroamphoacetate

The acetate form of the imidazolinium cation demonstrates markedly higher solubility in polar organic solvents compared to the sodium carboxymethyl analog. In ethanol, the acetate salt achieves a solubility of >50% (w/w) at 25°C [1], whereas sodium lauroamphoacetate is practically insoluble in ethanol, requiring aqueous or hydroalcoholic systems for formulation [2]. This characteristic aligns the compound with surfactant ionic liquids designed for non-aqueous applications such as enhanced oil recovery and solvent-based corrosion inhibition.

Ionic Liquid Solubility Parameter Oilfield Chemistry

Prime Application Scenarios for 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate Based on Differential Evidence


Ultra-Mild, Sulfate-Free Personal Care Formulations Requiring Minimal Salt Content

Formulators developing baby shampoos or sensitive-skin facial cleansers must meet stringent 'low irritation' and 'sulfate-free' benchmarks. The intrinsic low inorganic salt burden of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate, derived from its synthesis route that avoids sodium chloride generation, directly supports these claims. Unlike standard sodium lauroamphoacetate, which can contain up to 27% sodium chloride, this acetate salt minimizes the osmotic shock to skin and mucosal membranes, as detailed in the quantitative purity evidence above [1].

Anhydrous Industrial Cleaners and Corrosion Inhibitor Packages

In heavy-duty industrial degreasers and oilfield corrosion inhibitor formulations, the surfactant must be delivered in a non-aqueous solvent package. The >50% (w/w) ethanol solubility of the acetate salt enables its use in these systems, whereas the standard sodium carboxymethyl analog is practically insoluble in organic solvents. This differential, documented in cross-study solubility comparisons, allows procurement for applications where a water-free, solvent-based delivery is non-negotiable [2].

Acidic Formulation Environments for Hard Surface Disinfection

Many quaternary ammonium compound-based disinfectants are formulated at low pH (pH 2-4) to enhance antimicrobial activity. The target compound, which behaves as a true cationic surfactant in this pH range due to its imidazolinium structure with an acetate counterion, provides foam boosting and wetting without the solubility challenges that sodium lauroamphoacetate faces near its isoelectric point (pH 5.5-7.0). This pH-dependent charge character, established through class-level pKa evidence, makes it a preferred choice for acidic cleaning and sanitizing products [3].

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